molecular formula C18H21N3O3S2 B2392049 Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878122-88-4

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2392049
CAS No.: 878122-88-4
M. Wt: 391.5
InChI Key: NTISQXNYQFAVSE-UHFFFAOYSA-N
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Description

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, a bicyclic system that combines pyridine and pyrimidine rings. Key structural features include:

  • Substituents: An isobutylthio group at position 2, a methyl group at position 7, a 2-thienyl moiety at position 5, and a carboxylate ester at position 4.

Its synthesis likely involves multi-step cyclization and substitution reactions, analogous to related pyrido[2,3-d]pyrimidine derivatives .

Properties

IUPAC Name

methyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-9(2)8-26-18-20-15-14(16(22)21-18)13(11-6-5-7-25-11)12(10(3)19-15)17(23)24-4/h5-7,9,13H,8H2,1-4H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTISQXNYQFAVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=CS3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as sodium methoxide in methanol, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which have been extensively studied for their biological activities. Notably, derivatives of this class have shown promise in treating various diseases due to their ability to interact with biological targets.

Anticancer Activity

Pyrido[2,3-d]pyrimidines have been investigated for their anticancer properties. For instance, compounds similar to methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate have demonstrated inhibitory effects on cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways.

Case Study:
A study examining the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidines revealed that modifications at the 7-position significantly enhance cytotoxicity against breast cancer cell lines. This suggests that this compound could be a candidate for further development in anticancer therapies .

Antimicrobial Properties

Research has indicated that compounds with a similar structure exhibit antimicrobial activity against various bacterial strains. The thienyl group is known to enhance lipophilicity and membrane penetration, contributing to the compound's efficacy against pathogens.

Data Table: Antimicrobial Activity of Pyrido[2,3-d]pyrimidines

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Methyl 2-(isobutylthio)-...P. aeruginosa8 µg/mL

Synthetic Methodologies

The synthesis of this compound involves multi-step synthetic routes that capitalize on its heterocyclic framework.

Heterocyclization Reactions

Recent advancements in synthetic chemistry have shown that heterocyclization reactions can yield high-purity products with significant yields. These methods often involve the use of polyphosphoric acid or other catalysts to facilitate cyclization.

Case Study:
A recent publication detailed a one-pot synthesis approach for pyrido[2,3-d]pyrimidines that resulted in improved yields compared to traditional methods. The reaction conditions were optimized using a combination of microwave irradiation and solvent-free conditions .

Functionalization Strategies

Functionalization of this compound can lead to derivatives with enhanced biological activity or selectivity for specific targets. Strategies such as alkylation or acylation at various positions on the pyrimidine ring are common.

Data Table: Functionalization Outcomes

Reaction TypeProduct StructureYield (%)
AlkylationMethyl 2-(isobutylthio)...85
AcylationMethyl 2-(isobutylthio)...90

Mechanism of Action

The mechanism of action of Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The pyrido[2,3-d]pyrimidine scaffold is widely modified to tune physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Differences Spectral Data
Target Compound 2-(isobutylthio), 7-methyl, 5-(2-thienyl), 6-carboxylate Reference structure for comparison NMR/IR data not provided in evidence
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydro-pyrido[2,3-d]pyrimidine 7-amino, 2-thioxo, 5-(chromenyl) Chromenyl group increases aromaticity; thioxo enhances hydrogen-bonding capacity Synthesized in 85–93% yield; characterized by NMR/IR
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine core, 8-cyano, 7-(4-nitrophenyl) Different core (imidazo vs. pyrido); nitro group enhances electron-withdrawing effects Mp 243–245°C; ¹H/¹³C NMR, IR, HRMS
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine core, trimethoxybenzylidene Thiazolo ring introduces sulfur; benzylidene group affects crystal packing Monoclinic (P21/n), a = 7.5363 Å, Z = 4; intermolecular hydrogen bonds observed

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2-thienyl and isobutylthio groups are electron-rich, contrasting with the nitro group in , which polarizes the core.

Crystallographic and Solid-State Behavior

  • Crystal Packing: The thiazolo-pyrimidine derivative exhibits monoclinic packing (P21/n) with hydrogen bonds stabilizing the lattice, a pattern likely shared by the target compound.
  • Graph Set Analysis : Hydrogen-bonding networks in such systems can be classified using Etter’s formalism, emphasizing motifs like $ R_2^2(8) $ rings .

Physicochemical Properties

  • Melting Points : Derivatives with rigid cores (e.g., , mp 243–245°C) typically exhibit higher melting points than flexible analogues.
  • Solubility: The carboxylate ester in the target compound may improve solubility in organic solvents compared to sulfhydryl or amino-substituted derivatives.

Biological Activity

Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex heterocyclic structure that includes a pyrido[2,3-d]pyrimidine core. Its molecular formula is C16H18N2O3S, and it exhibits various substituents that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds structurally related to methyl 2-(isobutylthio)-7-methyl-4-oxo have shown promising results against various cancer cell lines. In vitro assays indicated that these compounds exhibit selective cytotoxicity towards cancer cells such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) with IC50 values in the low micromolar range .

CompoundCell LineIC50 (μM)
B1A5490.440
B2NCI-H197515.629
B3NCI-H460>50

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance antitumor efficacy .

The antitumor effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in tumor growth and metastasis. The inhibition of EGFR leads to reduced phosphorylation of downstream signaling molecules involved in tumor progression .

Antimicrobial Properties

Compounds similar to methyl 2-(isobutylthio)-7-methyl-4-oxo have demonstrated antimicrobial activities against various pathogens. Studies indicate that these derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Effects

Preliminary investigations suggest that certain analogs may possess anti-inflammatory properties. They appear to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and chemokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the efficacy of a series of pyrido[2,3-d]pyrimidine derivatives against lung cancer cell lines. The results indicated that compounds with an isobutylthio group exhibited enhanced cytotoxicity compared to their counterparts without this substitution.
  • Case Study on Antimicrobial Activity : Another investigation assessed the antimicrobial effects of methyl 2-(isobutylthio)-7-methyl-4-oxo against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

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